1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide
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Overview
Description
1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide is a heterocyclic compound that features a unique fusion of benzene, thiophene, and isothiazole rings
Preparation Methods
The synthesis of 1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the reaction of a substituted aniline with a thiophene derivative, followed by cyclization and oxidation steps .
Chemical Reactions Analysis
1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.
Cross-Coupling: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target .
Comparison with Similar Compounds
1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide can be compared with similar compounds such as:
8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide:
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide:
These comparisons highlight the unique aspects of this compound, particularly its carbonitrile group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-7-8-3-4-10-9(6-8)11-2-1-5-15(11,14)13-10/h3-4,6,11H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDSMNPOPGJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC(=C3)C#N)N=S2(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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